![molecular formula C9H5F3O3 B2630999 3-Formyl-5-(trifluoromethyl)benzoic acid CAS No. 604001-03-8](/img/structure/B2630999.png)
3-Formyl-5-(trifluoromethyl)benzoic acid
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Overview
Description
“3-Formyl-5-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 604001-03-8. It has a molecular weight of 218.13 . This compound is a benzoic acid derivative featuring a formyl and a trifluoromethyl group at the 3- and 5-positions, respectively .
Molecular Structure Analysis
The InChI code for “3-Formyl-5-(trifluoromethyl)benzoic acid” is 1S/C9H5F3O3/c10-9(11,12)7-2-5(4-13)1-6(3-7)8(14)15/h1-4H,(H,14,15)
. This indicates that the molecule consists of 9 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms.
Physical And Chemical Properties Analysis
“3-Formyl-5-(trifluoromethyl)benzoic acid” is a solid substance that should be stored at a temperature between 2-8°C . The presence of the trifluoromethyl group enhances the lipophilicity and binding affinity of the compound .
Scientific Research Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
3-Formyl-5-(trifluoromethyl)benzoic acid is employed in the synthesis of active pharmaceutical ingredients (APIs). The fluorinated substituents provide excellent lipophilicity and binding affinity, which are crucial properties for APIs .
Antimicrobial Activity
The compound has been found to have antimicrobial activity. It shows moderate action against Candida albicans, higher activity against Aspergillus niger, and bacteria such as Escherichia coli and Bacillus cereus .
Inhibition of Cytoplasmic Leucyl-tRNA Synthetase
The compound is believed to inhibit the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms. This is the probable mechanism of its antifungal action .
Potential Antibacterial Agents
2-Formylphenylboronic acids, such as 3-Formyl-5-(trifluoromethyl)benzoic acid, have potential as antibacterial agents .
Metabolite in Metabolism Studies
In vitro metabolism studies on a series of 3,5-bis(trifluoromethyl)benzyl ethers have identified 3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite possibly arising via oxidation of the benzylic position .
Structural Studies
The presence of an electron-withdrawing substituent in 3-Formyl-5-(trifluoromethyl)benzoic acid results in a considerable rise in acidity in comparison with its analogues. This makes it interesting for structural studies .
Safety and Hazards
The safety information for “3-Formyl-5-(trifluoromethyl)benzoic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). The target organ is the respiratory system .
Future Directions
As a benzoic acid building block, “3-Formyl-5-(trifluoromethyl)benzoic acid” can be easily attached to molecule scaffolds through amination reactions. The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation . This suggests potential applications in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
properties
IUPAC Name |
3-formyl-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)7-2-5(4-13)1-6(3-7)8(14)15/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRQDLMMHRJEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-5-(trifluoromethyl)benzoic acid | |
CAS RN |
604001-03-8 |
Source
|
Record name | 3-formyl-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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